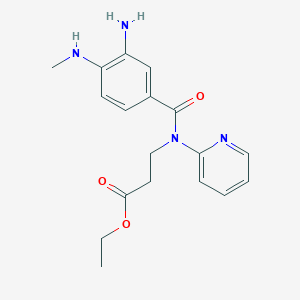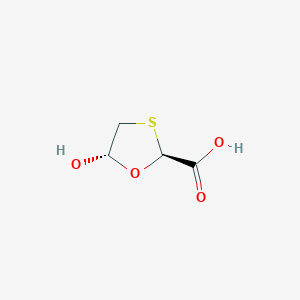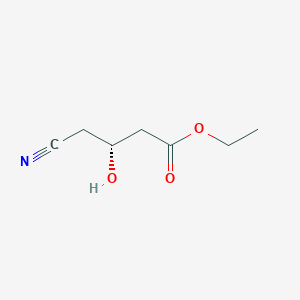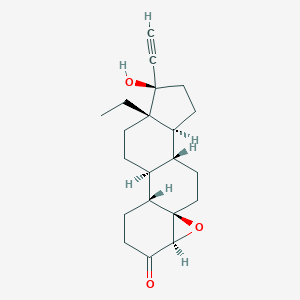![molecular formula C7H8N2OS B043109 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one CAS No. 113030-24-3](/img/structure/B43109.png)
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one
概览
描述
Synthesis Analysis
The synthesis of related thiazole derivatives often involves the cyclization of amino alcohols using reagents such as thionyl chloride in acetonitrile, as demonstrated in the preparation of 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine (Ohkata, Takee, & Akiba, 1985). A similar strategy might be employed for 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one, where an appropriate amino alcohol precursor could undergo cyclization to form the thiazole core.
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by a five-membered ring containing both nitrogen and sulfur atoms. This configuration imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions. X-ray diffraction analysis often reveals these structural nuances, as seen in the study of organic acid–base adducts of related thiazoles (Jin et al., 2014).
Chemical Reactions and Properties
Thiazoles undergo various chemical reactions, including alkylation, oxidation, and ring transformations. For instance, 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine demonstrated selective oxidation of the sulfide moiety under different conditions, producing sulfoxides, sulfones, and N-oxides depending on the oxidizing agent used (Ohkata et al., 1985). These reactions highlight the chemical versatility of thiazoles, which can be tailored for specific functional group transformations.
科研应用
Synthesis of Pharmacologically Relevant Derivatives:
- Fülöpová et al. (2015) report an efficient synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides, which represent pharmacologically relevant derivatives, from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This methodology has implications in biological, medicinal, and industrial applications (Fülöpová et al., 2015).
Cytotoxicity Evaluation in Cancer Research:
- Mohareb et al. (2017) evaluated the cytotoxicity of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile against various cancer cell lines, highlighting the potential of these compounds in cancer research (Mohareb et al., 2017).
Facile Synthesis Techniques:
- Wang et al. (2015) described an efficient and facile synthesis method for 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and 5-amino-2,3-dihydrobenzo[d]thiazole-4,6-dicarbonitrile derivatives, which is significant for the preparation of sulfur-containing compounds (Wang et al., 2015).
Monoamine Oxidase Inhibitory Activity:
- Ahmad et al. (2019) reported the synthesis and biological evaluation of benzothiazine derivatives as selective inhibitors of monoamine oxidase A and B, demonstrating potential applications in neurological and psychiatric disorders (Ahmad et al., 2019).
Antibacterial Agents:
- Palkar et al. (2017) designed and synthesized analogs of pyrazol-5-ones derived from 2-amino benzothiazole, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
Corrosion Inhibition Studies:
- Kaya et al. (2016) conducted quantum chemical and molecular dynamics simulation studies on thiazole derivatives for corrosion inhibition of iron, indicating applications in material science (Kaya et al., 2016).
Novel Dopamine Agonists:
- Van Vliet et al. (2000) explored the 2-aminothiazole moiety as a bioisosteric replacement in dopamine agonists, indicating potential in treating neurological disorders like Parkinson's disease (Van Vliet et al., 2000).
Safety And Hazards
The safety and hazards of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one are not directly available. However, 2-Aminothiazole, a related compound, has a GHS signal word of “Warning” with hazard statements H302 and H3192.
未来方向
The future directions of 2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one are not directly available. However, thiazole derivatives have a wide range of applications in drug development against obesity, hyperlipidemia, atherosclerotic diseases1, and more. Further research could explore these applications.
性质
IUPAC Name |
2-amino-5,7-dihydro-4H-1,3-benzothiazol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c8-7-9-5-2-1-4(10)3-6(5)11-7/h1-3H2,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYDBHSVURZSJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432170 | |
| Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one | |
CAS RN |
113030-24-3 | |
| Record name | 2-Amino-4,7-dihydro-6(5H)-benzothiazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113030-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-4,7-dihydro-1,3-benzothiazol-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50432170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。


![2-[1-[[[1-(Carboxymethyl)cyclopropyl]methyldisulfanyl]methyl]cyclopropyl]acetic acid](/img/structure/B43026.png)
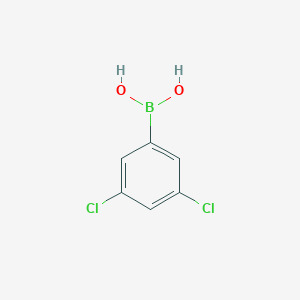

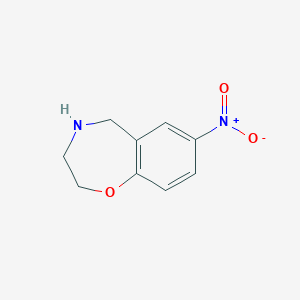



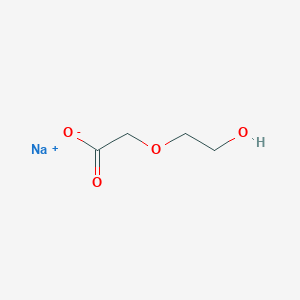
![4'-(Tribromomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43047.png)
![2-(1H-Benzo[d][1,2,3]triazol-1-yl)-2-(((benzyloxy)carbonyl)amino)acetic acid](/img/structure/B43052.png)
